molecular formula C36H62N4 B1677106 Octenidine CAS No. 71251-02-0

Octenidine

Cat. No.: B1677106
CAS No.: 71251-02-0
M. Wt: 550.9 g/mol
InChI Key: ZVXNYZWXUADSRV-UHFFFAOYSA-N
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Description

Octenidine dihydrochloride is a cationic surfactant with a gemini-surfactant structure derived from 4-aminopyridine. It is active against both Gram-positive and Gram-negative bacteria. Since 1987, it has been primarily used in Europe as an antiseptic prior to medical procedures, including on neonates .

Preparation Methods

The preparation of octenidine involves several steps. One method includes the reaction of pyridine with thionyl chloride to obtain an intermediate compound. This intermediate is then mixed with phenol and reacted at high temperatures. Octadecylamine hydrochloride is added, and the mixture is further reacted, cooled, and treated with hydrochloric acid and sodium hydroxide to obtain a white crystalline compound. This compound is then reacted with decamethylene chloride and dimethylformamide to yield this compound .

Chemical Reactions Analysis

Octenidine undergoes various chemical reactions, including:

Mechanism of Action

Octenidine exerts its effects by neutralizing the surface charge of bacterial cells, leading to the disruption of the outer membrane and loss of cell wall integrity. It penetrates through the periplasmic space, reaching the inner membrane and inducing complete lipid disorder . This mechanism is effective against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Octenidine is often compared with other antiseptics such as chlorhexidine, miramistin, and picloxidine. Unlike chlorhexidine, this compound does not have concerns related to carcinogenic impurities and is less expensive . Miramistin and picloxidine are also cationic antiseptics, but this compound has shown superior efficacy in certain applications .

Similar Compounds

This compound’s unique structure and broad-spectrum antimicrobial activity make it a valuable compound in various fields.

Properties

IUPAC Name

N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N4/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2/h23-26,31-34H,3-22,27-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXNYZWXUADSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70775-75-6 (hydrochloride)
Record name Octenidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071251020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70221427
Record name Octenidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71251-02-0
Record name Octenidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71251-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octenidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071251020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octenidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Octenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanamine, N,N'-(1,10-decanediyldi-1(4H)-pyridinyl-4-ylidene)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name OCTENIDINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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